An In-depth Technical Guide to the Chemical Properties of trans-4-Phenyl-L-proline
An In-depth Technical Guide to the Chemical Properties of trans-4-Phenyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of trans-4-Phenyl-L-proline, a conformationally constrained synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. By elucidating its structural, physical, and reactive characteristics, this document aims to equip researchers with the foundational knowledge required for its effective application in novel research and development endeavors.
Introduction: The Significance of Constrained Proline Analogs
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins.[1][2] This inherent structural constraint is a key determinant of protein folding, stability, and molecular recognition events. The synthesis of proline analogs with substituents on the pyrrolidine ring, such as trans-4-Phenyl-L-proline, offers a powerful strategy to further modulate these properties. The introduction of a bulky phenyl group at the C4 position in the trans configuration significantly influences the ring pucker and the cis-trans isomerization of the preceding peptide bond, making it a valuable tool for peptidomimetic design and as a chiral catalyst.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of trans-4-Phenyl-L-proline is crucial for its handling, formulation, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [3] |
| Molecular Weight | 191.23 g/mol | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Boiling Point | 372.8±42.0 °C (Predicted) | [3] |
| Density | 1.186 g/cm³ (Predicted) | [3] |
| pKa | 2.25±0.40 (Predicted, acidic) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic and Structural Characterization
Detailed spectroscopic and structural data are essential for the unambiguous identification and conformational analysis of trans-4-Phenyl-L-proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a dedicated high-resolution spectrum for trans-4-Phenyl-L-proline is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of L-proline and related substituted prolines.[5][6][7][8]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Proline Ring Protons: A series of multiplets in the upfield region (1.5-4.5 ppm) corresponding to the protons on the pyrrolidine ring (α-CH, β-CH₂, γ-CH, δ-CH₂). The specific chemical shifts and coupling constants will be highly dependent on the ring pucker and the cis/trans conformation of the N-acyl group, if present.
-
Amine and Carboxylic Acid Protons: The chemical shifts of the N-H and O-H protons will be highly dependent on the solvent and pH. In D₂O, these signals will exchange and may not be observed.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around 170-180 ppm.
-
Aromatic Carbons: Signals in the range of 125-145 ppm.
-
Proline Ring Carbons: Signals corresponding to the Cα, Cβ, Cγ, and Cδ of the pyrrolidine ring, typically found between 25 and 65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of trans-4-Phenyl-L-proline is expected to exhibit characteristic absorption bands for its functional groups.[9][10][11]
Expected IR Absorption Bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (secondary amine): A peak around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.
-
C-N stretch: A band in the region of 1000-1250 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of trans-4-Phenyl-L-proline. The expected molecular ion peak [M+H]⁺ would be at m/z 192.2. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the pyrrolidine ring.
Crystal Structure
While the single-crystal X-ray diffraction data for trans-4-Phenyl-L-proline is not publicly available, studies on L-proline provide a foundational understanding of its solid-state conformation.[12] L-proline crystallizes in its zwitterionic form with a slightly bent envelope conformation of the pyrrolidine ring. The introduction of the bulky phenyl group at the 4-position is expected to significantly influence the crystal packing and the preferred ring pucker. Obtaining single-crystal X-ray data for trans-4-Phenyl-L-proline would be invaluable for definitively determining its three-dimensional structure and intermolecular interactions.
Synthesis and Purification
The synthesis of trans-4-Phenyl-L-proline with high stereospecificity is a key challenge. Several methods have been reported, often starting from commercially available proline derivatives.
Stereospecific Synthesis from a Proline Derivative
A common approach involves the reaction of a proline derivative with a suitable leaving group at the 4-position with an aromatic nucleophile in the presence of a Lewis acid.[13] This process aims to achieve a high trans:cis ratio, often greater than 90:10.[13]
Illustrative Synthetic Workflow:
Caption: Stereospecific synthesis of trans-4-Phenyl-L-proline.
Detailed Experimental Protocol (Exemplary)
The following is a representative protocol based on literature procedures.[14]
Step 1: Formation of the Phenyl-Substituted Intermediate
-
Suspend copper(I) bromide in dry ether and cool to -20°C to -15°C.
-
Add phenyllithium dropwise while maintaining the temperature.
-
Add a solution of a suitable tosylated proline derivative in dry THF at -15°C.
-
Allow the reaction to proceed for several hours, gradually warming to room temperature.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Adjust the pH to ~12 with 10% NaOH and extract with ether.
-
Acidify the aqueous phase to pH ~1-2 with 10% KHSO₄ and extract with ethyl acetate.
-
Dry the combined organic phases over anhydrous magnesium sulfate and evaporate the solvent to yield the crude N-protected trans-4-phenyl-L-proline.
Step 2: Deprotection
-
Dissolve the crude product in a suitable solvent (e.g., chloroform).
-
Add trifluoroacetic acid and stir at room temperature.
-
Evaporate the solvent and co-evaporate with toluene to remove residual acid.
-
The final product can be further purified by recrystallization.
Chemical Reactivity and Stability
The chemical reactivity of trans-4-Phenyl-L-proline is dictated by its constituent functional groups: the secondary amine, the carboxylic acid, and the aromatic phenyl ring. It is a chemically stable compound under standard ambient conditions.[15]
Key Reactions:
-
Peptide Bond Formation: The secondary amine and carboxylic acid readily participate in peptide bond formation, allowing for its incorporation into peptide chains.
-
N- and O-alkylation/acylation: The amine and carboxylic acid groups can be modified using standard protection and derivatization chemistries.
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions with the amino acid moiety.
Applications in Research and Development
The unique structural features of trans-4-Phenyl-L-proline make it a valuable building block in several areas of chemical and pharmaceutical research.
Organocatalysis
Proline and its derivatives are well-established organocatalysts for a variety of asymmetric transformations, most notably aldol and Mannich reactions.[16][17][18][19][20][21] The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the reaction of the proline catalyst with a carbonyl compound. The stereochemistry of the product is controlled by the chiral environment of the proline catalyst in the transition state. The phenyl group in trans-4-Phenyl-L-proline can influence the steric and electronic properties of the catalyst, potentially leading to enhanced stereoselectivity.
Mechanism of Proline-Catalyzed Aldol Reaction:
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Drug Discovery and Peptide Science
The incorporation of trans-4-Phenyl-L-proline into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability by protecting against enzymatic degradation.[1][2] The phenyl group can also participate in beneficial hydrophobic or π-stacking interactions with biological targets. These properties make it an attractive building block for the design of peptidomimetics with improved pharmacological profiles. For instance, proline-containing peptides have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[22]
Safety and Handling
Based on the available safety data for L-proline, trans-4-Phenyl-L-proline is not expected to be a hazardous substance when handled appropriately.[15][23] However, as with any chemical, it is recommended to use standard laboratory safety precautions, including wearing personal protective equipment and working in a well-ventilated area. The toxicological properties have not been thoroughly investigated, and it should be handled with care.[15]
Conclusion
trans-4-Phenyl-L-proline is a versatile and valuable synthetic amino acid with a unique combination of conformational rigidity and aromatic functionality. Its well-defined stereochemistry and predictable influence on peptide structure make it a powerful tool for researchers in medicinal chemistry and materials science. Furthermore, its potential as a chiral organocatalyst continues to be an area of active investigation. This guide has provided a comprehensive overview of its chemical properties, laying the groundwork for its informed and effective application in advancing scientific discovery.
References
- Sigma-Aldrich. (2025, May 7).
-
PrepChem.com. (n.d.). Synthesis of E. (trans)-4-Phenyl-L-proline. Retrieved from [Link]
- U.S. Patent No. 4,912,231. (1990). Process for preparing (trans)-4-phenyl-L-proline derivatives.
- Fisher Scientific. (n.d.).
- List, B., Lerner, R. A., & Barbas, C. F. (2004). New mechanistic studies on the proline-catalyzed aldol reaction.
- CPAChem. (2024, January 12).
- Wikipedia. (n.d.).
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).
- Chandrasekhar, S., & K, S. (2014). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask).
- Tantry, S. J., & Kumar, P. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 10(5), 859-867.
- ResearchGate. (n.d.). FTIR spectra - L-proline, (b) trans-4-hydroxy.
- Mase, N. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Chemistry | Illinois.
- Al-Zaydi, K. M. (2014). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(6), 8339–8353.
- ResearchGate. (n.d.).
- Deslauriers, R., McGregor, W. H., Sarantakis, D., & Smith, I. C. (1974). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor. Proceedings of the National Academy of Sciences, 71(12), 4768-4771.
- Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB journal, 9(9), 736-744.
- Lange, M., & Giernoth, R. (2018). Redetermination of the solvent-free crystal structure of l-proline.
- Mary, Y. S., & Philip, D. (2008). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE.
- Tamaki, M., Han, G., & Hruby, V. J. (2001). Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry, 66(10), 3593–3596.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162).
- Organic Chemistry D
- Sciencemadness. (2012, December 18). Synthesis of 4-phenyl-L-proline.
- MDPI. (2024).
- Li, Y., Liu, Z., & Liu, J. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(13), 10834.
- Miller, S. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(4), 1430–1440.
- Biological Magnetic Resonance Bank. (n.d.). bmse000047 L-Proline.
- Santa Cruz Biotechnology. (n.d.). trans-4-Phenyl-L-proline hydrochloride | CAS 90657-53-7.
- ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe 3 O 4 @L-proline, and (c) Fe 3 O....
- ResearchGate. (2022, January). trans-4-Fluoro-l-proline: A Sensitive 19 F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines.
- Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. (2022). Journal of Spectroscopy, 2022, 1-8.
- ResearchGate. (n.d.).
- Conte, R., & Ceotto, M. (2021). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 155(15), 154302.
- Mosyak, L., et al. (2008). Crystallization and X-ray analysis of human cytoplasmic phenylalanyl-tRNA synthetase.
- Sigma-Aldrich. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester 97 74844-91-0.
- Beiler, A. M., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52.
- Bächinger, H. P., et al. (1989). Thermal stability and folding of type IV procollagen and effect of peptidyl-prolyl cis-trans-isomerase on the folding of the triple helix. Journal of Biological Chemistry, 264(15), 8541-8545.
- Joseph, J., & Ittyachen, M. A. (2015). Growth and Characterization of L-Proline Doped Adp Crystals for Optoelectronic Applications. Material Science Research India, 12(1), 27-31.
- Isab, A. A., & Al-Arfaj, A. R. (2020). An integrative characterization of proline cis and trans conformers in a disordered peptide. Scientific reports, 10(1), 1-11.
- ResearchGate. (n.d.). Single crystal x-ray diffraction (collected on the ALS 4.2.2 beamline)....
Sources
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-4-Phenyl-L-proline CAS#: 96314-26-0 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. bmse000047 L-Proline at BMRB [bmrb.io]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 18. harvest.usask.ca [harvest.usask.ca]
- 19. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. fishersci.com [fishersci.com]
